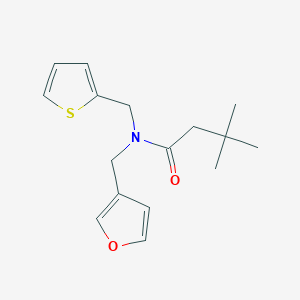

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide

Description

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide is a carboxamide derivative featuring a 3,3-dimethylbutanamide core substituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The compound’s structure combines heteroaromatic moieties (furan and thiophene) with a sterically hindered amide group, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-16(2,3)9-15(18)17(10-13-6-7-19-12-13)11-14-5-4-8-20-14/h4-8,12H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXODEBOORIKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(CC1=COC=C1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent selection and purification steps are also critical to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfone derivatives.

Reduction: The compound can be reduced to form more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide and Related Compounds

Key Observations :

- Heteroaromatic Substituents: The furan and thiophene groups in the target compound contrast with isoxazole (3k) and phenyl (bromobutide) rings.

- Steric Effects : The 3,3-dimethyl group in the butanamide core increases steric hindrance, a feature shared with bromobutide. This may reduce metabolic degradation but limit solubility in polar solvents .

- Functional Groups : Hydroxyl groups in 3k improve water solubility, while bromine in bromobutide enhances electrophilic reactivity, critical for herbicidal activity .

Pharmacological and Agrochemical Implications

- Anti-Plasmodial Activity : Compound 3k (antiplasmodial) demonstrates that heterocyclic substituents on the butanamide core can target parasitic enzymes. The target compound’s thiophene group may enhance interactions with sulfur-binding parasite proteins .

- Herbicidal vs. Fungicidal Activity : Bromobutide’s bromine atom is critical for herbicidal action, while cyprofuram’s cyclopropane and chlorophenyl groups target fungal membranes. The target compound’s lack of halogens may limit herbicidal use but could favor insecticidal applications .

- Cooling Properties: Phenoxypropyl substituents in 3.1 activate TRPM8 receptors (cold-sensitive ion channels). The target compound’s heteroaromatic groups may lack this effect but could serve as flavor enhancers .

Biological Activity

N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H19N2OS

- Molecular Weight : 273.39 g/mol

The presence of both furan and thiophene moieties suggests a diverse range of interactions with biological targets, which may contribute to its pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms through which N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide exerts its effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds with thiophene and furan rings have been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, particularly those involving kinases such as ERK1/2 and JNK, which are crucial in regulating cell survival and apoptosis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. For instance:

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 1 | 90 | 25 |

| HeLa (Cervical) | 5 | 85 | 30 |

| MCF7 (Breast) | 25 | 60 | 20 |

These results suggest that while the compound exhibits some degree of cytotoxicity, it is relatively selective for certain cell lines at higher concentrations .

Case Studies

- Study on Lung Cancer Cells : A study investigated the cytotoxic effects of the compound on A549 lung cancer cells. The results showed that treatment led to a significant reduction in cell viability, correlating with increased apoptosis markers such as caspase activation .

- Antimicrobial Activity : Another study assessed the antimicrobial properties of related compounds and indicated that derivatives similar to N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide demonstrated effective inhibition against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Pharmacological Potential

The pharmacological profile of N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide indicates promising avenues for further research:

- Anticancer Therapy : Given its cytotoxic effects on cancer cell lines, further studies could explore its potential as an anticancer agent.

- Drug Metabolism Modulation : Its interaction with metabolic enzymes may offer insights into drug-drug interactions and personalized medicine approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.